![molecular formula C19H16N2O4S B2830724 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105206-33-4](/img/structure/B2830724.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a methylthio phenyl group . These groups could potentially give the compound interesting chemical properties, but without specific research on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the isoxazol-3-yl group is a type of isoxazole, and the methylthio phenyl group is a type of thioether . Each of these groups will contribute to the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research involving the synthesis of novel compounds often explores their potential biological activities. For example, the synthesis of thiazolidinone derivatives has been investigated for their anti-inflammatory activity, utilizing both in vitro and in vivo models. Molecular docking studies can further aid in understanding the interaction of these compounds with biological targets such as human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial and Antitumor Activity
Compounds bearing heterocyclic rings and acetamide groups have been evaluated for their antimicrobial and antitumor activities. For instance, benzothiazole derivatives have shown potential as anticancer agents against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study focused on Schiff base derivatives of benzoxazole for their antibacterial effects against different bacterial strains, highlighting the role of molecular structure in biological activity (Maru, Patel, & Yadav, 2015).
Corrosion Inhibition
Research into the application of acetamide derivatives extends into fields such as materials science, where these compounds are evaluated for their potential as corrosion inhibitors. This involves the study of how these compounds can protect metals from corrosion in various environments, highlighting their practical applications in industrial settings (Yıldırım & Çetin, 2008).
Molecular Design for Specific Functions
The development of compounds for specific therapeutic or functional purposes involves intricate molecular design. For example, the discovery of a clinical candidate for inhibiting acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) demonstrates how molecular modifications can enhance solubility and oral absorption, leading to potential treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)20-19(22)10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSXBMELKFUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)
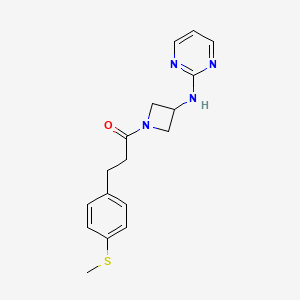
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)

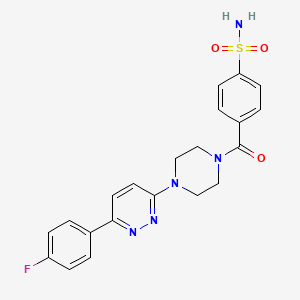
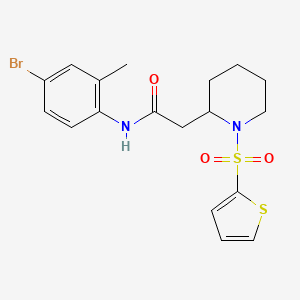
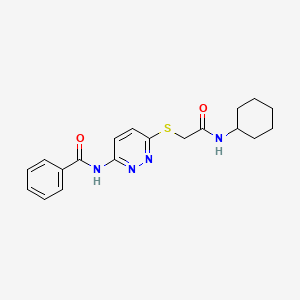
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)
![1-[4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2830656.png)
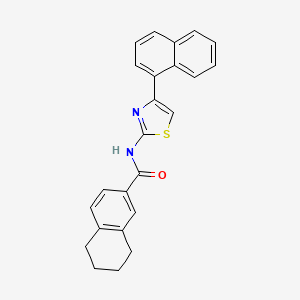
![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)